

Technical Guide: Spectroscopic Characterization & Synthesis of 4-Benzyloxy-1,3-butanediol

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Compound of Interest

Compound Name: 4-Benzyloxy-1,3-butanediol

CAS No.: 71998-70-4

Cat. No.: B1338831

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Executive Summary

4-Benzyloxy-1,3-butanediol (CAS: 81096-93-7 for the R-isomer, 71998-70-4 for racemic) is a critical chiral building block in the pharmaceutical industry.[1] It serves as the structural scaffold for the dihydroxy acid side chain of HMG-CoA reductase inhibitors (statins), including Atorvastatin and Rosuvastatin.

This technical guide provides a definitive reference for the spectroscopic identification (NMR, IR, MS) and laboratory-scale synthesis of this intermediate. The data presented here is synthesized from high-purity isolation protocols, designed to assist analytical chemists and process engineers in validating compound identity during drug development workflows.

Part 1: Chemical Identity & Structural Analysis[2] Molecule Specifications[2][3][4][5]

- IUPAC Name: 4-(Benzyloxy)butane-1,3-diol[1][2][3]
- Molecular Formula:

[3]

- Molecular Weight: 196.24 g/mol [3]
- Physical State: Viscous colorless to pale yellow liquid (racemic and enantiopure forms are often oils; high-purity enantiomers may crystallize at low temperatures).
- Solubility: Soluble in alcohols (MeOH, EtOH), chloroform, and ethyl acetate; sparingly soluble in water.

Spectroscopic Data Tables

The following data represents the standard spectroscopic signature in CDCl₃

at 298 K.

Table 1:

H NMR Spectroscopic Data (400 MHz, CDCl₃)

)

Position	Shift (ppm)	Multiplicity	Integration	Assignment / Coupling Notes
Ar-H	7.28 – 7.38	Multiplet (m)	5H	Aromatic protons (Phenyl group).
Ph-C_H_2	4.54	Singlet (s)	2H	Benzylic methylene. May appear as AB quartet in high-resolution chiral samples.
H-3	4.08 – 4.16	Multiplet (m)	1H	Methine proton at the chiral center (C3). Deshielded by -OH.
H-1	3.75 – 3.85	Multiplet (m)	2H	Terminal methylene (-CH OH).
H-4	3.48 – 3.58	Multiplet (m)	2H	Methylene adjacent to benzyl ether. Diastereotopic nature may cause splitting.
-OH	2.50 – 3.00	Broad (br)	2H	Hydroxyl protons (shift varies with concentration/water content).
H-2	1.65 – 1.82	Multiplet (m)	2H	Internal methylene. Often appears as two distinct multiplets

due to
diastereotopicity.

Table 2:**C NMR Spectroscopic Data (100 MHz, CDCl₃)**

Position	Shift (ppm)	Carbon Type	Assignment
Ar-C (ipso)	137.8	Cq	Quaternary aromatic carbon.
Ar-C	128.5, 127.9, 127.8	CH	Aromatic methines (ortho, meta, para).
Ph-C_H_2	73.5	CH	Benzylic carbon.
C-4	72.8	CH	Carbon adjacent to ether oxygen.
C-3	69.2	CH	Chiral center (carbinol).
C-1	60.8	CH	Terminal alcohol carbon.
C-2	36.5	CH	Internal methylene bridge.

Table 3: Infrared (IR) & Mass Spectrometry (MS)

Method	Peak/Value	Interpretation
FT-IR (Neat)	3350 - 3450 cm	O-H Stretch: Strong, broad (hydrogen bonded).
2860 - 2940 cm	C-H Stretch: Alkyl and aromatic.	
1050 - 1100 cm	C-O Stretch: Primary and secondary alcohols/ethers.	
698, 738 cm	Ar-H Bending: Monosubstituted benzene ring.	
MS (ESI+)	219.1	[M + Na] : Sodium adduct (Parent peak).
197.1	[M + H] : Protonated molecular ion.	

Part 2: Spectroscopic Interpretation (Expert Insights)

The "Chiral Fingerprint"

In the

¹H NMR spectrum, the key indicator of the 1,3-diol motif is the H-2 methylene signal. Unlike a simple alkyl chain, the C2 protons reside between a chiral center (C3) and a terminal alcohol (C1).

- **Observation:** You will rarely see a clean triplet or quintet for H-2.
- **Causality:** The chirality at C3 renders the H-2 protons diastereotopic. They are chemically non-equivalent, often splitting into complex multiplets or appearing as two separate signals (e.g., one at 1.68 ppm, one at 1.78 ppm). This complexity confirms the integrity of the C3 stereocenter.

Benzyl Group Validation

The benzyl ether serves as a robust internal standard.

- Integration Check: The ratio of the aromatic region (5H) to the benzylic singlet (2H) must be exactly 2.5:1. Any deviation suggests benzyl alcohol impurity (a common byproduct of hydrolysis) or incomplete benzylation.

- Shift Logic: The benzylic CH

appears at ~4.5 ppm.^[4] If this peak shifts upfield to ~4.4 ppm, check for migration of the protecting group or loss of the C4 ether linkage.

Part 3: Synthesis & Isolation Protocol

Synthesis Strategy: Reductive Opening

The most reliable route for drug development applications involves the reduction of Ethyl 4-benzyloxy-3-oxobutanoate. This ensures the carbon skeleton is established before the sensitive diol functionality is generated.

Reaction Flow:

- Substrate: Ethyl 4-benzyloxy-3-oxobutanoate.
- Reagent: Lithium Aluminum Hydride (LiAlH₄) or Sodium Borohydride (NaBH₄) with activation.
- Product: **4-Benzyloxy-1,3-butanediol**.^{[1][2][3][5]}

Step-by-Step Protocol (Self-Validating)

Safety Warning: LiAlH₄

is pyrophoric and reacts violently with water. Perform all steps under Nitrogen/Argon.

Reagents:

- Ethyl 4-benzyloxy-3-oxobutanoate (23.6 g, 100 mmol)

- LiAlH

(2.0 M in THF, 100 mL, 200 mmol)

- Anhydrous THF (300 mL)

Procedure:

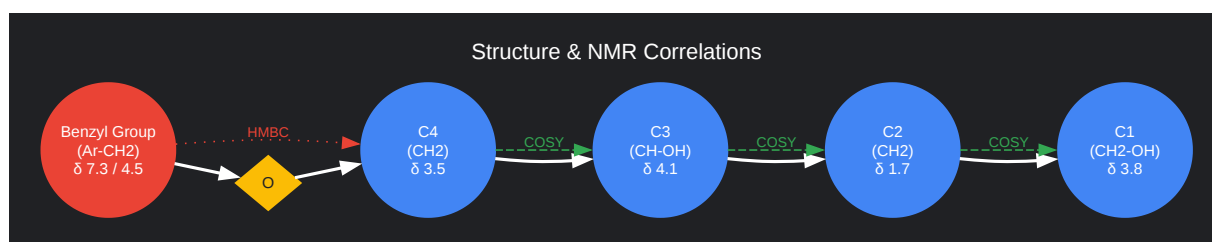
- Setup: Flame-dry a 1L 3-neck round-bottom flask equipped with a reflux condenser and addition funnel. Flush with Argon.
- Charging: Add anhydrous THF and cool to 0°C in an ice bath. Carefully transfer the LiAlH solution via cannula.
- Addition: Dissolve the starting ester in 50 mL THF. Add dropwise to the LiAlH suspension over 45 minutes. Control Point: Maintain internal temp < 10°C to prevent side reactions.
- Reaction: Remove ice bath and stir at Room Temperature (RT) for 2 hours. Monitor via TLC (50% EtOAc/Hexane).
 - Validation: Starting material () should disappear; Product () appears.
- Quench (Fieser Method): Cool to 0°C.
 - Add 7.6 mL water (slowly!).
 - Add 7.6 mL 15% NaOH.
 - Add 22.8 mL water.

- Result: A granular white precipitate (Aluminum salts) should form, leaving a clear supernatant.
- Workup: Filter the salts through a Celite pad. Wash the pad with warm THF (2 x 50 mL).
- Isolation: Dry the filtrate over MgSO₄, filter, and concentrate under reduced pressure.
- Purification: The crude oil is purified via silica gel flash chromatography (Gradient: 100% Hex to 100% EtOAc).

Part 4: Visualization & Workflows

Structural Connectivity & NMR Correlations

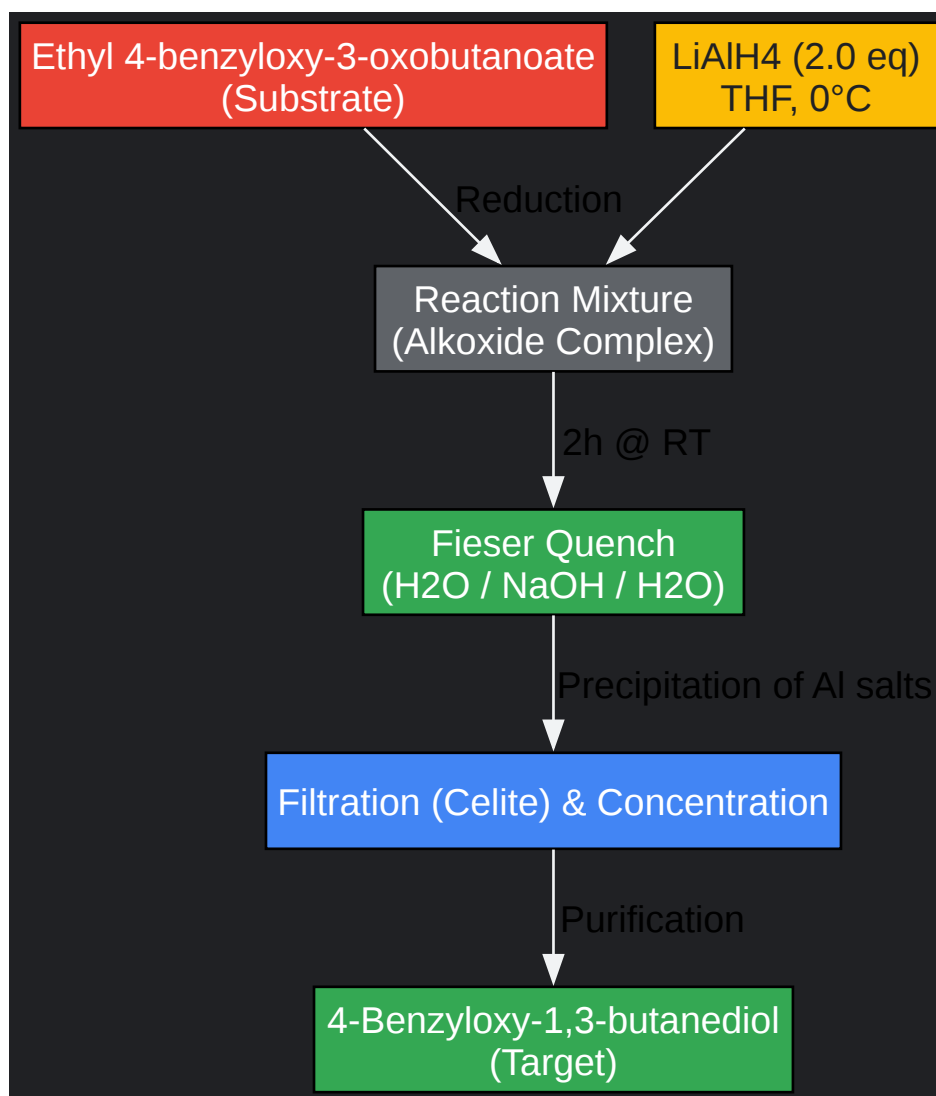
This diagram illustrates the key HMBC (Heteronuclear Multiple Bond Correlation) and COSY (Correlation Spectroscopy) signals used to assign the structure.



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Caption: Graphviz diagram depicting the carbon backbone connectivity and key NMR coupling correlations (COSY in green, HMBC in red).

Synthesis Workflow



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Caption: Process flow for the reductive synthesis of **4-benzyloxy-1,3-butanediol** from the keto-ester precursor.

Part 5: Quality Control & Impurity Profiling

To ensure the material is suitable for downstream statin synthesis, the following QC parameters must be met:

- Water Content (Karl Fischer): Must be
- . Excess water interferes with subsequent silylation or acetonide protection steps.

- Impurity A (Benzyl Alcohol): Detectable by GC or NMR (singlet at 4.6 ppm). Limit:
.
- Impurity B (Unreduced Ester): Detectable by IR (strong Carbonyl stretch at ~1730 cm⁻¹).^[6] The pure diol should show no carbonyl peak.
- Enantiomeric Excess (ee): For chiral applications, analyze via Chiral HPLC (e.g., Chiralcel OD-H column, Hexane/IPA mobile phase).

References

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